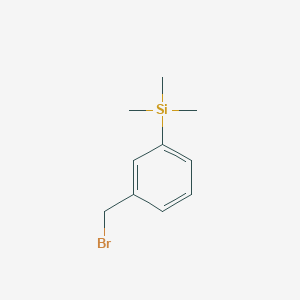

(3-(Bromomethyl)phenyl)trimethylsilane

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-(bromomethyl)phenyl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrSi/c1-12(2,3)10-6-4-5-9(7-10)8-11/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPGBDZQQANSLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503377 | |

| Record name | [3-(Bromomethyl)phenyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17903-44-5 | |

| Record name | [3-(Bromomethyl)phenyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-(Bromomethyl)phenyl)trimethylsilane: Properties, Reactivity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(3-(Bromomethyl)phenyl)trimethylsilane , a versatile bifunctional reagent, holds significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structure, incorporating both a reactive benzylic bromide and a stable trimethylsilyl group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, reactivity, and practical applications, drawing upon established chemical principles and available data.

Physicochemical and Spectroscopic Profile

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably inferred from the well-established characteristics of its constituent functional groups and closely related analogs.

Physical Properties

The physical state of this compound is expected to be a liquid at room temperature, a common characteristic of many organosilane derivatives with similar molecular weights. Key physical properties are summarized in the table below.

| Property | Value | Source/Rationale |

| CAS Number | 17903-44-5 | Chemical Abstracts Service Registry[1][2][3] |

| Molecular Formula | C₁₀H₁₅BrSi | Derived from its chemical structure. |

| Molecular Weight | 243.22 g/mol | Calculated from the molecular formula.[1][2] |

| Appearance | Colorless to pale yellow liquid | Inferred from analogous compounds like (bromomethyl)trimethylsilane.[4] |

| Boiling Point | Not explicitly reported; estimated to be in the range of 240-260 °C at atmospheric pressure. | Estimation based on the boiling points of related structures such as phenyltrimethylsilane and benzyl bromide. |

| Density | Not explicitly reported; estimated to be approximately 1.1 - 1.2 g/mL at 25 °C. | Estimation based on the densities of similar brominated aromatic compounds and organosilanes. |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, hexanes). Insoluble in water. | Expected behavior for a nonpolar organosilane compound. The compound is reactive with water. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The expected spectral features are outlined below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule.

-

Trimethylsilyl Protons (-Si(CH₃)₃): A sharp singlet integrating to 9 protons, typically found in the upfield region around δ 0.2-0.3 ppm.

-

Benzylic Protons (-CH₂Br): A singlet integrating to 2 protons, located in the range of δ 4.4-4.6 ppm, characteristic of a methylene group attached to both an aromatic ring and a bromine atom.

-

Aromatic Protons: A complex multiplet pattern in the region of δ 7.2-7.6 ppm, corresponding to the four protons on the disubstituted benzene ring. The meta-substitution pattern will lead to a specific splitting pattern that can be resolved with high-field NMR.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Trimethylsilyl Carbons (-Si(CH₃)₃): A signal in the upfield region, typically around δ -1 to -3 ppm.

-

Benzylic Carbon (-CH₂Br): A signal around δ 32-35 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 125-140 ppm). The carbon attached to the silicon atom (ipso-carbon) will appear at a distinct chemical shift.

-

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

Si-CH₃ symmetric deformation: A strong, characteristic band around 1250 cm⁻¹.

-

Si-C stretching: Bands in the region of 840-860 cm⁻¹.

-

C-Br stretching: A band in the fingerprint region, typically around 600-700 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

-

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern for bromine (M⁺ and M+2 peaks of nearly equal intensity). Fragmentation patterns would likely involve the loss of a bromine atom, a methyl group from the trimethylsilyl moiety, or the entire trimethylsilyl group.

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the radical bromination of the corresponding methyl-substituted precursor, 3-methylphenyltrimethylsilane.

Recommended Synthetic Protocol: Benzylic Bromination

This method utilizes a radical initiator and a source of bromine to selectively functionalize the benzylic position.

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylphenyltrimethylsilane (1.0 eq.) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.02-0.05 eq.).

-

Reaction Conditions: Heat the reaction mixture to reflux (for thermal initiation) or irradiate with a UV lamp (for photochemical initiation). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the solid succinimide byproduct and wash it with a small amount of the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be purified by vacuum distillation to afford this compound as a clear liquid.

Causality Behind Experimental Choices:

-

NBS as Bromine Source: NBS is used as a source of bromine in low concentration, which favors radical substitution at the benzylic position over electrophilic aromatic substitution on the benzene ring.

-

Radical Initiator: BPO or AIBN are used to initiate the radical chain reaction by providing an initial source of radicals upon decomposition with heat or light.

-

Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the silyl group and potential side reactions.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a valuable building block in multi-step organic synthesis. The benzylic bromide is susceptible to nucleophilic substitution and the formation of organometallic reagents, while the trimethylsilyl group can participate in various cross-coupling reactions.

Nucleophilic Substitution Reactions

The benzylic bromide is an excellent electrophile and readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups at the benzylic position.

General Reaction Scheme:

Where Nu⁻ can be, for example, CN⁻, N₃⁻, OR⁻, SR⁻, or stabilized carbanions.

Workflow for Nucleophilic Substitution:

This compound + Mg --(Anhydrous Ether)--> (3-(Trimethylsilyl)phenyl)methylmagnesium bromide

Caption: Workflow for the preparation of a Grignard reagent.

Key Considerations for Grignard Reactions:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be oven-dried, and anhydrous solvents must be used. [5][6][7][8][9]* Initiation: The reaction between the organic halide and magnesium can sometimes be difficult to initiate. The use of a small crystal of iodine or mechanical agitation can help to activate the magnesium surface. [5]

Palladium-Catalyzed Cross-Coupling Reactions

The trimethylsilyl group on the aromatic ring can act as a surrogate for a halide in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. This requires activation of the silicon-carbon bond, typically with a fluoride source or under basic conditions.

General Reaction Scheme (Hiyama Coupling):

Caption: Catalytic cycle of a palladium-catalyzed cross-coupling reaction.

Experimental Protocol Considerations:

-

Catalyst: A variety of palladium catalysts can be used, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand. *[10][11][12] Activator: A fluoride source like TBAF (tetrabutylammonium fluoride) or a base is typically required to activate the organosilane for transmetalation to the palladium center.

-

Solvent: Anhydrous polar aprotic solvents like THF or dioxane are commonly used.

Wittig Reaction

The benzylic bromide can be converted into a phosphonium salt, which upon deprotonation yields a Wittig reagent. This reagent can then be used to convert aldehydes and ketones into alkenes.

Reaction Sequence:

-

This compound + PPh₃ --> [(3-(Trimethylsilyl)phenyl)methyl]triphenylphosphonium bromide

-

[(3-(Trimethylsilyl)phenyl)methyl]triphenylphosphonium bromide + Base --> (3-(Trimethylsilyl)phenyl)methylene]triphenylphosphorane

-

(3-(Trimethylsilyl)phenyl)methylene]triphenylphosphorane + R₂C=O --> 3-(2-R-ethenyl)phenyl]trimethylsilane + Ph₃PO

Key aspects of the Wittig reaction:

-

The formation of the phosphonium salt is a standard Sₙ2 reaction. *[6][13][14][15] A strong base, such as n-butyllithium or sodium hydride, is required to deprotonate the phosphonium salt to form the ylide. *[14] The reaction with the carbonyl compound proceeds via a four-membered oxaphosphetane intermediate.

[6][13][14]### 4. Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with other benzylic bromides, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from moisture and strong oxidizing agents. The container should be tightly sealed under an inert atmosphere.

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ability to undergo a wide range of chemical transformations at two distinct reactive sites provides synthetic chemists with a powerful tool for the construction of complex molecules. The strategic application of this reagent in nucleophilic substitutions, organometallic chemistry, and cross-coupling reactions opens up numerous possibilities for the synthesis of novel compounds for pharmaceutical and materials science applications. As a Senior Application Scientist, I highly recommend the exploration of this reagent's potential in your research and development endeavors.

References

-

Benzene, 1-(bromomethyl)-3-(trimethylsilyl)- (CAS# 17903-44-5). (n.d.). ChemScence. Retrieved January 22, 2026, from [Link]

-

Grignard Reaction. (n.d.). Retrieved January 22, 2026, from [Link]

-

Palladium Cross-Coupling - COSyS. (n.d.). Retrieved January 22, 2026, from [Link]

-

Wittig reaction - Name-Reaction.com. (n.d.). Retrieved January 22, 2026, from [Link]

-

Wittig reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved January 22, 2026, from [Link]

-

One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - NIH. (2023, September 18). Retrieved January 22, 2026, from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

Grignard reagent formation. (n.d.). Retrieved January 22, 2026, from [Link]

-

Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides - Illinois Experts. (2006, February 16). Retrieved January 22, 2026, from [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved January 22, 2026, from [Link]

-

GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL - Theochem @ Mercer University. (n.d.). Retrieved January 22, 2026, from [Link]

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved January 22, 2026, from [Link]

Sources

- 1. future4200.com [future4200.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. angenesci.com [angenesci.com]

- 4. Page loading... [guidechem.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. theochem.mercer.edu [theochem.mercer.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Palladium Cross-Coupling – COSyS [cosys.chimie.unistra.fr]

- 12. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. name-reaction.com [name-reaction.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. web.mnstate.edu [web.mnstate.edu]

Introduction: The Strategic Importance of 3-(Trimethylsilyl)benzyl Bromide

An In-Depth Technical Guide to the Synthesis of 3-(Trimethylsilyl)benzyl Bromide

3-(Trimethylsilyl)benzyl bromide is a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry and materials science. Its structure uniquely combines the reactive benzylic bromide moiety, a potent electrophile for alkylation reactions, with the synthetically adaptable trimethylsilyl (TMS) group. The TMS group can serve as a directing group in electrophilic aromatic substitution, a placeholder for subsequent functionalization (e.g., through ipso-substitution), or a solubility-modifying element. This guide provides a detailed exploration of the principal synthetic pathways to this valuable intermediate, grounded in mechanistic understanding and practical, field-proven methodologies.

Primary Synthetic Pathway: Free-Radical Benzylic Bromination

The most direct and widely employed method for synthesizing 3-(trimethylsilyl)benzyl bromide is the free-radical bromination of its readily available precursor, 3-(trimethylsilyl)toluene. This reaction, a variation of the Wohl-Ziegler reaction, is prized for its regioselectivity, targeting the benzylic C-H bonds which are significantly weaker than both aromatic and other aliphatic C-H bonds.[1]

Causality and Mechanistic Underpinnings

The success of this pathway hinges on the controlled generation of bromine radicals (Br•) in a non-polar environment.

-

The Bromine Source (N-Bromosuccinimide): While molecular bromine (Br₂) can effect benzylic bromination, it often leads to competing electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is the reagent of choice because it maintains a very low, steady-state concentration of Br₂ in the reaction mixture.[2] This is achieved through the reaction of NBS with trace amounts of HBr, a byproduct of the propagation step, thus suppressing ionic side reactions.[3][4]

-

Radical Initiation: The reaction requires an initial spark to generate radicals. This is typically achieved either through photochemical means (UV light) or, more commonly, with a thermal radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[5][6][7] The initiator decomposes at a known rate at a specific temperature, providing a controlled flux of radicals to initiate the chain reaction.

-

Solvent Choice: The reaction is typically performed in an inert, non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile.[5][8] Due to its toxicity, CCl₄ has been largely replaced by safer alternatives like trifluorotoluene.[1] The non-polar medium favors the radical mechanism over potential ionic pathways.

The free-radical mechanism proceeds through three distinct phases: initiation, propagation, and termination.[6]

-

Initiation: A thermal initiator (e.g., AIBN) decomposes upon heating to form radicals, which then react with trace HBr or NBS to generate the initial bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the benzylic position of 3-(trimethylsilyl)toluene. This forms a resonance-stabilized benzylic radical, the stability of which is the key driver for the reaction's selectivity.[4][9]

-

This benzylic radical then reacts with a molecule of Br₂ (formed from NBS + HBr) to yield the desired product, 3-(trimethylsilyl)benzyl bromide, and a new bromine radical, which continues the chain.[4][6]

-

-

Termination: The chain reaction concludes when any two radicals combine.[6]

Caption: Free-radical mechanism for the synthesis of 3-(trimethylsilyl)benzyl bromide.

Data Presentation: Reaction Parameters

The following table summarizes typical conditions for the benzylic bromination of substituted toluenes, which are directly applicable to 3-(trimethylsilyl)toluene.

| Reagent System | Initiator | Solvent | Temperature (°C) | Yield (%) | Reference |

| NBS | Benzoyl Peroxide | Benzene | Reflux | Not specified | [7] |

| NBS | Light (CFL) | Acetonitrile | Room Temp. | High | [8] |

| Br₂ | Light (Lamp) | Methylene Chloride | N/A | High (Qualitative) | [10] |

| NBS | AIBN | Chlorobenzene | N/A | ~47% (for similar substrate) | [11] |

Experimental Protocol: Wohl-Ziegler Bromination

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific substrate reactivity.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-(trimethylsilyl)toluene (1.0 eq).

-

Reagents: Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq).

-

Solvent: Add anhydrous carbon tetrachloride or acetonitrile as the solvent.

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete when the solid succinimide byproduct is observed floating on the surface of the reaction mixture.

-

Workup: Cool the reaction mixture to room temperature and filter off the succinimide.

-

Purification: Wash the filtrate with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is often purified further by vacuum distillation to yield pure 3-(trimethylsilyl)benzyl bromide.

Alternative Pathway: Synthesis from 3-(Trimethylsilyl)benzyl Alcohol

An alternative route involves the conversion of 3-(trimethylsilyl)benzyl alcohol to the corresponding bromide. This pathway is advantageous if the starting alcohol is more readily available than the toluene precursor or if issues with over-bromination (formation of the dibromide) need to be strictly avoided.[12]

Principle and Reagents

This transformation is a nucleophilic substitution where the hydroxyl group is first converted into a better leaving group, which is then displaced by a bromide ion. Common reagents for this conversion include:

-

Phosphorus Tribromide (PBr₃): A reliable reagent for converting primary and secondary alcohols to alkyl bromides.

-

Thionyl Bromide (SOBr₂): Similar to PBr₃, it provides a clean conversion.

-

Hydrobromic Acid (HBr): Concentrated aqueous HBr can be used, often under reflux conditions, to effect the substitution.[13]

Caption: Conversion of 3-(trimethylsilyl)benzyl alcohol to the target bromide.

Experimental Protocol: Bromination using PBr₃

-

Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(trimethylsilyl)benzyl alcohol (1.0 eq) in a suitable anhydrous solvent like diethyl ether.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise via syringe, ensuring the temperature remains low.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).

-

Workup: Carefully pour the reaction mixture over ice water to quench the excess PBr₃. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product, which can be purified by vacuum distillation.

Purification, Characterization, and Safety

Purification: Regardless of the synthetic route, the final product is typically an oil. Vacuum distillation is the most effective method for obtaining high-purity 3-(trimethylsilyl)benzyl bromide.

Characterization: The identity and purity of the product should be confirmed using standard analytical techniques:

-

¹H NMR: Expect a characteristic singlet for the benzylic protons (-CH₂Br) around 4.4-4.5 ppm and signals for the aromatic protons and the trimethylsilyl group (singlet, ~0.25 ppm).

-

¹³C NMR: Confirmation of all carbon signals.

-

GC-MS: Provides purity information and confirmation of the molecular weight.

Safety Considerations:

-

Lachrymator: Benzyl bromides are potent lachrymators (tear-inducing agents) and should be handled exclusively in a well-ventilated chemical fume hood.[12]

-

Reagent Hazards: Reagents such as NBS, PBr₃, and radical initiators (AIBN) are hazardous and require careful handling according to their Safety Data Sheets (SDS).

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, is mandatory at all times.

Conclusion

The synthesis of 3-(trimethylsilyl)benzyl bromide is most efficiently achieved through the free-radical bromination of 3-(trimethylsilyl)toluene using N-bromosuccinimide and a radical initiator. This method offers high regioselectivity and good yields. For cases where the corresponding alcohol is the more accessible precursor or where dibromination is a concern, conversion of 3-(trimethylsilyl)benzyl alcohol using reagents like PBr₃ presents a robust alternative. Careful execution of these protocols and adherence to safety precautions are paramount for the successful and safe synthesis of this valuable chemical intermediate.

References

- EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google P

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011-06-10). [Link]

-

N-Bromosuccinimide (NBS) - Organic Chemistry Portal. [Link]

-

Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE - Vedantu. [Link]

-

Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water' - ResearchGate. [Link]

-

Benzylic Bromination - Chemistry Steps. [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018-06-13). [Link]

-

An efficient synthesis of benzyl bromides from aromatic aldehydes using polymethylhydrosiloxane and (bromodimethyl)sulfonium bromide or N-bromosuccinimide | Semantic Scholar. (2007-09-17). [Link]

-

3 Trimethylsilyl Iodide and Bromide - ResearchGate. [Link]

-

Mechanism of Free Radical Bromination - BYJU'S. [Link]

-

of reaction conditions in the benzylic bromination of toluene 1a - ResearchGate. [Link]

-

Selectivity of Aryl and Benzylic Bromination - University of Glasgow. [Link]

-

Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. (2022-10-26). [Link]

-

For each compound, predict the major product of free-radical brom... - Pearson. [Link]

-

Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013-10-31). [Link]

-

Relative Rates of Radical Bromination Reactions - Westfield State University. [Link]

-

Beginning with benzene, synthesize the benzyl bromide shown. | Study Prep in Pearson+. (2024-03-18). [Link]

- CN110283040B - Synthetic method of 3-methyl-D3-benzyl bromide - Google P

-

Facile Preparation of Trimethylsulfonium Bromide - SciSpace. [Link]

-

10.1 Free Radical Halogenation | Organic Chemistry - YouTube. (2020-12-14). [Link]

-

Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. [Link]

-

Synthesis of intermediate benzyl bromide V. - ResearchGate. [Link]

-

Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11. (2023-03-02). [Link]

-

Synthesis of benzyl bromide - PrepChem.com. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE [vedantu.com]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]

- 6. byjus.com [byjus.com]

- 7. prepchem.com [prepchem.com]

- 8. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 9. For each compound, predict the major product of free-radical brom... | Study Prep in Pearson+ [pearson.com]

- 10. westfield.ma.edu [westfield.ma.edu]

- 11. theses.gla.ac.uk [theses.gla.ac.uk]

- 12. scientificupdate.com [scientificupdate.com]

- 13. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

Spectroscopic data interpretation for (3-(Bromomethyl)phenyl)trimethylsilane

An In-Depth Technical Guide to the Spectroscopic Interpretation of (3-(Bromomethyl)phenyl)trimethylsilane

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic data for this compound (CAS No. 18884-93-0). Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple presentation of data. It establishes a logical framework for structural elucidation, demonstrating how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) collectively serve as a self-validating system. We will explore the causality behind spectral features, grounding our interpretations in authoritative principles to confirm the compound's molecular architecture.

Molecular Structure and Analytical Rationale

Before interpreting spectroscopic data, it is imperative to understand the molecule's structure. This compound possesses a 1,3-disubstituted (meta) benzene ring, a trimethylsilyl (-Si(CH₃)₃) group, and a bromomethyl (-CH₂Br) group. Each functional group imparts distinct and predictable signatures in various spectroscopic analyses. Our objective is to acquire and interpret data from multiple orthogonal techniques to build an unassailable confirmation of this structure.

Here is the annotated structure for which we will build our spectroscopic evidence:

Caption: Annotated structure of this compound.

The Spectroscopic Confirmation Workflow

A robust structural confirmation relies on a multi-faceted approach where each technique provides unique and complementary information. The workflow is designed to be self-corroborating.

Caption: Predicted major fragmentation pathways for the title compound in EI-MS.

| m/z (Mass/Charge) | Proposed Fragment | Significance |

| 242 / 244 | [C₁₀H₁₅BrSi]⁺˙ (M⁺˙) | The molecular ion peak. The 1:1 intensity ratio confirms the presence of one bromine atom. |

| 227 / 229 | [M - CH₃]⁺ | Loss of a methyl radical from the trimethylsilyl group is a very common fragmentation pathway for such compounds. |

| 163 | [M - Br]⁺ | Loss of a bromine radical, resulting in a stable benzylic/silyl carbocation. The absence of the Br isotope pattern confirms the loss. |

| 91 | [C₇H₇]⁺ | Likely the tropylium ion, a classic fragment for benzyl-containing compounds, formed via rearrangement and loss of the silyl group. |

| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl cation is a very stable and common fragment, providing strong evidence for the -Si(CH₃)₃ group. [1] |

Integrated Spectroscopic Conclusion

By synthesizing the data from all four techniques, we achieve a self-validating structural confirmation:

-

¹H and ¹³C NMR establish the precise carbon-hydrogen framework, identifying the three distinct proton environments (aromatic, benzylic, silyl) and the six unique carbon environments, consistent with the proposed structure.

-

IR Spectroscopy provides orthogonal confirmation of the key functional groups: the Si-CH₃ and Si-Aryl bonds of the trimethylsilyl moiety, the C-Br bond, and the aromatic ring.

-

Mass Spectrometry confirms the molecular weight and elemental composition (specifically the presence of one bromine atom via its isotopic signature) and shows fragmentation patterns (loss of -CH₃, loss of -Br, formation of Si(CH₃)₃⁺) that are perfectly aligned with the known structure.

Each piece of spectroscopic data interlocks, providing complementary evidence and leading to the unequivocal identification of the compound as this compound.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenyltrimethylsilane. PubChem Compound Database. Retrieved from [Link]

-

SpectraBase. (n.d.). Bromomethyltrimethylsilane - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Ermakova, T. G., et al. (2015). IR Spectrum of Trimethyl(phenyl)silane. ResearchGate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3Br bromomethane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 1'''-Trimethylsilyl-3-bromo[1-[4-(2-phenyl-1,4-dihexylphenyl)phenyl]]benzene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3Br C-13 nmr spectrum of bromomethane. Retrieved from [Link]

-

NIST. (n.d.). Silane, trimethylphenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Bromotrimethylsilane. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Bromotrimethylsilane. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenyltrimethylsilane - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Bukowska-Strzyżewska, M., & Skoweranda, J. (2023). Crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol. IUCrData. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bromotrimethylsilane. PubChem Compound Database. Retrieved from [Link]

-

Gelest, Inc. (2013). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of (3-(bromomethyl)phenyl)trimethylsilane (CAS Number: 17903-44-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for (3-(bromomethyl)phenyl)trimethylsilane (CAS 17903-44-5) was publicly available at the time of this writing. The following guide is a synthesis of safety and handling information for structurally analogous compounds, including bromotrimethylsilane and other organosilanes. It is imperative to treat this compound with extreme caution and to conduct a thorough risk assessment before use. This guide should be used as a supplement to, not a replacement for, standard laboratory safety protocols and professional judgment.

Introduction and Compound Profile

This compound is a bifunctional organosilane reagent. Its structure incorporates a reactive bromomethyl group, a common alkylating agent in organic synthesis, and a stable trimethylsilyl group, which can influence the electronic properties and solubility of the molecule. The presence of these two distinct functional groups makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical compounds and materials.

The inherent reactivity of the bromomethyl group, coupled with the characteristics of the organosilane moiety, necessitates a comprehensive understanding of its potential hazards to ensure safe handling in a laboratory setting. This guide provides a detailed overview of the inferred hazards, recommended handling procedures, and emergency protocols based on the known safety profiles of similar chemical entities.

Hazard Identification and Risk Assessment

Based on the safety data for analogous compounds like bromotrimethylsilane, this compound should be presumed to be a hazardous substance with multiple potential risks.[1]

Primary Inferred Hazards:

-

Corrosive: Expected to cause severe burns to the skin, eyes, and respiratory tract upon contact.[1] The bromomethyl group can react with moisture to release hydrobromic acid (HBr), a highly corrosive substance.

-

Flammable: Organosilanes can be flammable liquids and vapors.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1]

-

Moisture Sensitive: Reacts with water, potentially violently, to release corrosive and toxic fumes.[2] This reactivity is a critical consideration for storage and handling.

-

Toxic: Harmful if inhaled, swallowed, or in contact with skin.[1] Inhalation can cause chemical burns to the respiratory tract, leading to symptoms such as coughing, shortness of breath, and pulmonary edema.[1]

Data Summary Table: Inferred Properties and Hazards

| Property/Hazard | Inferred Data/Classification | Rationale/Analogous Compound Data |

| Physical State | Liquid | Based on similar organosilane compounds. |

| GHS Hazard Classifications (Inferred) | Flammable Liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific Target Organ Toxicity (Single Exposure) | Based on SDS for Bromotrimethylsilane.[2] |

| Primary Target Organs | Eyes, Skin, Mucous Membranes, Respiratory System | Corrosive nature of the compound and its hydrolysis products.[1] |

| Incompatibilities | Water, Strong Oxidizing Agents, Strong Acids, Strong Bases | Reacts with water; common incompatibility for organosilanes.[1] |

| Hazardous Decomposition Products | Carbon oxides (CO, CO2), Hydrogen bromide, Silicon oxides | Expected products of combustion or hydrolysis.[2] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for handling this compound.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to control exposure to vapors and potential reaction byproducts.[2]

-

Inert Atmosphere: Handling and storage under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent reactions with atmospheric moisture.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable or toxic vapors.[3]

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.[1][3]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to create a barrier between the researcher and the chemical.

-

Eye and Face Protection: Chemical splash goggles in combination with a face shield are necessary to protect against splashes and vapors.[1]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., neoprene or nitrile rubber). Inspect gloves for any signs of degradation or perforation before and during use.[4]

-

Skin and Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[1]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood (not recommended), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

PPE Selection Workflow

Caption: PPE selection workflow for handling the compound.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to mitigate the risks associated with this compound.

Handling Protocol

-

Preparation: Before starting work, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available and in good condition.

-

Inert Atmosphere: If the procedure allows, purge all glassware and reaction vessels with an inert gas (nitrogen or argon) to remove air and moisture.

-

Grounding and Bonding: When transferring the liquid, ensure that all containers and equipment are properly grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.[2]

-

Use of Spark-Proof Tools: Employ non-sparking tools for all operations to minimize the risk of ignition.[2]

-

Controlled Dispensing: Use a syringe or cannula for transferring the liquid under an inert atmosphere to minimize exposure to air and moisture.

-

Avoid Incompatibilities: Keep the compound away from water, strong oxidizing agents, acids, and bases.[1]

-

Decontamination: After use, thoroughly decontaminate all equipment and work surfaces.

Storage Protocol

-

Container: Store in a tightly sealed, properly labeled container.[1]

-

Location: Keep in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[1]

-

Inert Atmosphere: For long-term storage, consider sealing the container under an inert atmosphere.

-

Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[1]

-

Segregation: Store separately from incompatible materials, especially water and oxidizing agents.

Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency involving this compound.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Spill and Leak Response

-

Evacuate: Immediately evacuate all personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Ignition Sources: Remove all sources of ignition from the area.[1]

-

Containment: For a small spill, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or earth. Do not use combustible materials like paper towels.

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1]

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

-

Reporting: Report the spill to the appropriate environmental health and safety personnel.

Emergency Response Workflow

Caption: Workflow for responding to spills or exposures.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Containers: Collect all waste in clearly labeled, sealed containers.

-

Segregation: Do not mix with incompatible waste streams.

-

Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its handling requires a thorough understanding of its inferred hazards. Due to its presumed corrosive, flammable, and moisture-sensitive nature, strict adherence to the engineering controls, personal protective equipment protocols, and handling procedures outlined in this guide is paramount. By approaching this compound with the necessary caution and preparedness, researchers can safely utilize its synthetic potential while minimizing risks to themselves and their colleagues.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromotrimethylsilane, 98%. Retrieved from [Link]

-

Voltaix, LLC. (2012, March 21). Material Safety Data Sheet for: Trimethylsilane [(CH3)3SiH]. Retrieved from [Link]

-

Gelest, Inc. (2014, October 27). Safety Data Sheet - TRIMETHYLSILANE. Retrieved from [Link]

-

Praxair. (2015, June 25). Safety Data Sheet - Trimethylsilane. Retrieved from [Link]

Sources

The Modern Synthetic Chemist's Guide to Silylated Benzyl Bromides: Properties, Reactivity, and Protocols

Introduction: The Strategic Value of Bifunctional Reagents

In the landscape of modern organic synthesis, efficiency and precision are paramount. Reagents that offer multiple, orthogonally reactive sites provide a powerful platform for the streamlined construction of complex molecular architectures. Silylated benzyl bromides have emerged as a noteworthy class of such bifunctional intermediates, particularly for researchers in medicinal chemistry and materials science. These compounds elegantly combine the classical reactivity of a benzyl bromide with the versatile and tunable nature of an aryl-silicon bond.

The benzylic C-Br bond serves as a reliable handle for nucleophilic substitution and organometallic reactions, enabling the introduction of the silylated benzyl moiety onto a wide range of substrates[1]. Simultaneously, the aryl-silyl group, most commonly a trimethylsilyl (TMS) group, acts as a versatile control element. It can function as a temporary protecting group, a directing group for subsequent aromatic functionalization, or a precursor to other functionalities via ipso-substitution. This dual nature allows for complex, multi-step synthetic sequences where the order of bond formation can be strategically controlled. This guide provides an in-depth exploration of the core physical and chemical properties of silylated benzyl bromides, grounded in mechanistic principles and supplemented with practical, field-proven experimental protocols.

Structural Features and Nomenclature

A silylated benzyl bromide consists of a benzene ring substituted with both a bromomethyl group (-CH₂Br) and a silyl group, typically a trialkylsilyl group like trimethylsilyl (-SiMe₃). The substitution pattern on the aromatic ring can vary, but the para-substituted isomer, 4-(trimethylsilyl)benzyl bromide, is a common and representative example that will be the focus of this guide.

General Structure:

-

Aryl Core: A benzene ring.

-

Benzylic Halide: A -CH₂Br group, the primary site for nucleophilic attack.

-

Silyl Group: A -SiR₃ group (e.g., R = Me, Et, iPr), which modulates solubility and provides a secondary reactive site.

The interplay between the electron-donating or -withdrawing nature of the silyl group and the reactivity of the benzylic bromide is a key aspect of their chemical behavior.

Core Physicochemical Properties: A Bench-Side Reference

Understanding the physical properties of a reagent is critical for its effective handling, purification, and use in reactions. Silylated benzyl bromides are typically crystalline solids or high-boiling liquids, with their properties influenced by the nature of the silyl substituent.

Physical State and Thermal Properties

The introduction of a silyl group, such as TMS, generally increases the molecular weight and van der Waals forces compared to unsubstituted benzyl bromide, often resulting in a higher melting or boiling point.

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Benzyl Bromide | C₇H₇Br | 171.04 | -3.9[1] | 198-201[1] |

| 4-Methylbenzyl Bromide | C₈H₉Br | 185.06 | 3-5 | 221-223 |

| 4-(Trimethylsilyl)benzyl Bromide | C₁₀H₁₅BrSi | 243.22 | 43-46 | 128-130 (at 10 mmHg) |

Note: Data for silylated compounds is often found in supplier catalogs and may vary. The provided data is representative.

Solubility Profile

Organosilicon compounds are generally characterized by their lipophilicity, leading to good solubility in a wide range of common organic solvents. This property is advantageous for ensuring homogeneity in reaction mixtures.

| Solvent | Miscibility/Solubility | Rationale |

| Dichloromethane (DCM) | High | Common solvent for reactions and chromatography. |

| Tetrahydrofuran (THF) | High | Excellent solvent for organometallic reactions (e.g., Grignard). |

| Diethyl Ether | High | Aprotic solvent suitable for many substitution and organometallic reactions. |

| Hexanes / Pentane | Moderate to High | Useful for purification (crystallization, chromatography) due to lower polarity. |

| Acetonitrile (MeCN) | Moderate | Polar aprotic solvent, suitable for some substitution reactions. |

| Water | Immiscible | The compound is non-polar and will hydrolyze slowly at the interface. |

Spectroscopic Fingerprints for Confident Characterization

Unambiguous characterization is the cornerstone of synthetic chemistry. Silylated benzyl bromides present a clear set of spectroscopic signals.

¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. For 4-(trimethylsilyl)benzyl bromide, the key resonances are:

-

-Si(CH₃)₃: A sharp, strong singlet appearing far upfield, typically around δ 0.2-0.3 ppm . This signal integrating to 9H is a definitive indicator of the TMS group.

-

-CH₂Br: A sharp singlet in the range of δ 4.4-4.5 ppm . The benzylic protons are deshielded by the adjacent bromine atom and the aromatic ring.

-

Aromatic Protons: The protons on the silylated benzene ring typically appear as a pair of doublets (an AA'BB' system) between δ 7.2-7.6 ppm .

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information for structure confirmation:

-

-Si(CH₃)₃: A signal at approximately δ -1.0 ppm .

-

-CH₂Br: The benzylic carbon signal appears around δ 33-35 ppm [2].

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-145 ppm). The carbon directly attached to the silicon atom (ipso-carbon) is typically found around δ 140-142 ppm .

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.

-

Si-C Vibrations: Characteristic peaks for the Si-C bond and the Si(CH₃)₃ group appear in the fingerprint region, notably a strong absorbance around 1250 cm⁻¹ (symmetric CH₃ deformation) and another between 840-860 cm⁻¹ (Si-C stretch)[3].

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

C-Br Stretch: Found in the low-frequency region, typically below 600 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The synthetic power of silylated benzyl bromides lies in the distinct and controllable reactivity of their two key functional moieties.

Stability and Handling

Silylated benzyl bromides are generally stable compounds that can be stored for extended periods under anhydrous conditions at room temperature, protected from light. However, like other benzyl bromides, they are lachrymators and should be handled with appropriate personal protective equipment in a well-ventilated fume hood[1]. They are sensitive to moisture, which can lead to slow hydrolysis of the benzylic bromide to the corresponding alcohol.

The Benzylic C-Br Bond: A Gateway to Functionalization

The C(sp³)-Br bond is the more reactive site under most conditions, behaving as a classic benzylic halide. Its reactivity is enhanced by the stability of the incipient benzylic carbocation or radical intermediate, which is stabilized by resonance with the adjacent aromatic ring[4].

-

Nucleophilic Substitution: They readily undergo Sₙ2 reactions with a wide range of nucleophiles, including amines, alkoxides, and cyanides, to install new functional groups at the benzylic position.

-

Organometallic Reagents: Formation of Grignard reagents is a common transformation, providing a nucleophilic benzylic carbon that can react with electrophiles like aldehydes, ketones, and CO₂[5].

-

Cross-Coupling Reactions: Silylated benzyl bromides are effective partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids, to form diarylmethane structures[6][7].

The Aryl-Si Bond: A Removable or Transformable Anchor

The aryl-silicon bond is robust under many reaction conditions that transform the benzyl bromide moiety. However, it can be selectively cleaved when desired, most commonly using a fluoride source. This desilylation is a powerful tactic in multi-step synthesis.

Mechanism of Fluoride-Mediated Desilylation: The driving force for this reaction is the exceptional strength of the silicon-fluoride (Si-F) bond. A fluoride ion (e.g., from tetrabutylammonium fluoride, TBAF) attacks the silicon atom, forming a pentacoordinate silicate intermediate. This intermediate then fragments, cleaving the aryl-Si bond and typically forming a protonated arene after workup[8].

This desilylation step effectively removes the silyl group, revealing a simple C-H bond. This strategy is invaluable when the silyl group is used to control regiochemistry or as a soluble handle during an earlier synthetic step.

Synthesis and Experimental Protocols

Preferred Synthetic Route: Free-Radical Bromination

The most direct and reliable method for synthesizing silylated benzyl bromides is the free-radical bromination of the corresponding silylated toluene. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, often under photochemical or thermal conditions[4]. The reaction is highly selective for the benzylic position due to the resonance stabilization of the intermediate benzylic radical[4].

Detailed Experimental Protocol: Synthesis of 4-(Trimethylsilyl)benzyl Bromide

This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions.

Reagents & Equipment:

-

4-(Trimethylsilyl)toluene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.02 eq)

-

Carbon tetrachloride (CCl₄) or other suitable solvent (e.g., acetonitrile)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Charging Reagents: To the flask, add 4-(trimethylsilyl)toluene and the solvent (CCl₄). Stir the solution to ensure it is homogeneous.

-

Addition of NBS and Initiator: Add NBS and AIBN to the flask.

-

Reaction: Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC or GC-MS by observing the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). After filtering, the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexanes to yield the pure 4-(trimethylsilyl)benzyl bromide.

Detailed Experimental Protocol: Desilylation of an Aryl-TMS Group

This protocol describes a general method for removing the TMS group from an aromatic ring.

Reagents & Equipment:

-

Silylated aryl compound (e.g., a derivative of 4-(trimethylsilyl)benzyl bromide) (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF) (1.1 eq, typically as a 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the silylated aryl compound and dissolve it in anhydrous THF.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of TBAF: Slowly add the TBAF solution dropwise to the stirred reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress by TLC until the starting material is fully consumed.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Conclusion

Silylated benzyl bromides represent a class of highly versatile and strategic building blocks for modern organic synthesis. Their bifunctional nature, allowing for selective reactions at either the benzylic carbon or the aryl-silicon bond, provides chemists with a powerful tool for constructing complex molecules with high levels of control. A thorough understanding of their physical properties, spectroscopic signatures, and chemical reactivity is essential for leveraging their full synthetic potential in the development of novel pharmaceuticals and advanced materials.

References

-

Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 11). Reactions at the Benzylic Position. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Selective Ring Opening of 4H-1,3,2-Benzodioxasiline Twin Monomers. Retrieved from [Link]

-

Zdrojewski, T., & Jonczyk, A. (1998). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. The Journal of Organic Chemistry, 63(3), 452–457. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Qu, W., et al. (2021). A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes. Nature Communications, 12(1), 1834. Retrieved from [Link]

-

Thieme Chemistry. (2021). A General 11C-Labeling Approach Enabled by Fluoride-Mediated Desilylation of Organosilanes. Synform. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]

-

Lee, J., et al. (2023). Synthesis of triarylmethanes by silyl radical-mediated cross-coupling of aryl fluorides and arylmethanes. Chemical Science, 14(12), 3163–3169. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (2026, January 3). Infrared Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Methylsulfonyl)benzyl Bromide. Retrieved from [Link]

-

PubMed. (2019). Solubilization of organics I: 1H NMR chemical shift perturbations, diffusometry, and NOESY indicate biphenyls internalize in micelles formed by cetyltrimethylammonium bromide. Magnetic Resonance in Chemistry, 57(12), 1097-1106. Retrieved from [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Synthesis of triarylmethanes by silyl radical-mediated cross-coupling of aryl fluorides and arylmethanes. Chemical Science. Retrieved from [Link]

-

Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). BENZYL BROMIDE. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 30). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

- 1. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 2. 4-Methylbenzyl bromide(104-81-4) 13C NMR spectrum [chemicalbook.com]

- 3. scienceopen.com [scienceopen.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. spectrabase.com [spectrabase.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Carbon-11-Labeling Approach by Fluoride-Mediated Desilylation of Organosilanes - SYNFORM - Thieme Chemistry [thieme.de]

An In-Depth Technical Guide to the Stability and Degradation Profile of (3-(Bromomethyl)phenyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Bromomethyl)phenyl)trimethylsilane is a versatile bifunctional organosilicon compound of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive benzylic bromide moiety and a stable trimethylsilyl group, allows for its use as a key intermediate in the synthesis of a wide array of complex molecules. The trimethylsilyl group can act as a directing group or a stable protecting group, while the bromomethyl group provides a reactive handle for nucleophilic substitution and cross-coupling reactions. Understanding the stability and degradation profile of this compound is paramount for its effective use in multi-step syntheses, ensuring the purity of intermediates and the final products, as well as for its safe handling and storage.

This guide provides a comprehensive overview of the stability and potential degradation pathways of this compound, based on the known reactivity of its constituent functional groups. It further outlines analytical methodologies for assessing its purity and monitoring its degradation, providing a framework for robust experimental design and execution.

Chemical Stability and Degradation Profile

The stability of this compound is dictated by the interplay of the benzylic bromide and the trimethylsilyl functionalities. While the trimethylsilyl group is generally stable under many conditions, the benzylic bromide is susceptible to various degradation pathways.[1] Forced degradation studies, which intentionally expose the compound to stress conditions, are crucial for identifying potential degradation products and understanding its intrinsic stability.[2][3] The recommended stress conditions typically include acid and base hydrolysis, oxidation, thermal stress, and photolysis.[4][5]

Hydrolytic Degradation

The primary pathway for hydrolytic degradation is expected to be the cleavage of the C-Br bond. Benzylic bromides are known to undergo hydrolysis to form the corresponding benzyl alcohols.[6][7] This reaction can proceed via an SN1 or SN2 mechanism, depending on the reaction conditions. The presence of water, especially under neutral or slightly acidic/basic conditions, can facilitate this process.

A secondary, though less likely under typical conditions, hydrolytic pathway could involve the cleavage of the Si-C bond of the trimethylsilyl group. Generally, aryl-silicon bonds are relatively stable to hydrolysis. However, under harsh acidic or basic conditions, cleavage to form benzene and a silanol derivative could occur.

Anticipated Hydrolytic Degradation Products:

| Parent Compound | Stress Condition | Potential Degradation Product(s) |

| This compound | Acid/Base Hydrolysis | (3-(Hydroxymethyl)phenyl)trimethylsilane, 3-(Trimethylsilyl)benzyl alcohol |

Caption: Primary hydrolytic and subsequent oxidative degradation pathway.

Oxidative Degradation

The benzylic carbon in this compound is susceptible to oxidation.[8] Common oxidizing agents can convert the bromomethyl group first to an aldehyde and subsequently to a carboxylic acid.[9][10][11] This represents a significant degradation pathway, especially in the presence of atmospheric oxygen over prolonged periods or when exposed to oxidizing reagents.

Anticipated Oxidative Degradation Products:

| Parent Compound | Stress Condition | Potential Degradation Product(s) |

| This compound | Oxidation (e.g., H₂O₂, KMnO₄) | 3-(Trimethylsilyl)benzaldehyde, 3-(Trimethylsilyl)benzoic acid |

Thermal Degradation

Benzylic bromides can be thermally labile.[12] At elevated temperatures, homolytic cleavage of the C-Br bond can occur, leading to the formation of a benzylic radical. This radical can then undergo various reactions, including dimerization or reaction with other species in the medium. The trimethylsilyl group is generally thermally stable under conditions typically employed in organic synthesis.

Photodegradation

Exposure to light, particularly UV radiation, can also induce the homolytic cleavage of the C-Br bond, similar to thermal degradation, generating a benzylic radical.[13] This can initiate a cascade of radical reactions, leading to a mixture of degradation products. The phenyltrimethylsilane moiety is expected to be relatively photochemically stable under standard laboratory conditions.

Analytical Methodologies for Stability Assessment

A robust analytical strategy is essential for monitoring the purity of this compound and quantifying its degradation products. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the parent compound from its more polar degradation products, such as the corresponding alcohol and carboxylic acid.[14][15][16][17] A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer is a common starting point.[17] UV detection is suitable due to the aromatic nature of the compound and its likely degradants.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable organosilicon compounds.[18][19][20] A non-polar or medium-polarity capillary column is typically used.[21][22] Flame ionization detection (FID) provides good sensitivity, while mass spectrometry (GC-MS) allows for the identification of unknown degradation products by providing valuable structural information.[18][20][23]

Caption: General analytical workflow for stability assessment.

Experimental Protocol: HPLC Method for Stability Indicating Assay

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 220 nm and 254 nm.

-

Column Temperature: 30 °C.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of degradation products.[24][25][26] Changes in the chemical shifts of the benzylic protons and carbon are indicative of functional group transformations (e.g., -CH₂Br to -CH₂OH or -CHO). ²⁹Si NMR can be used to monitor the integrity of the trimethylsilyl group.[26]

Mass Spectrometry (MS): Mass spectrometry, often coupled with chromatography (GC-MS or LC-MS), is essential for identifying degradation products by providing molecular weight and fragmentation information.[27][28][29]

Recommendations for Handling and Storage

Given the reactivity of the benzylic bromide moiety, specific precautions should be taken during handling and storage to minimize degradation.

-

Storage: Store in a cool, dry, and dark place to minimize thermal and photodegradation.[12][30][31][32] An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.[31]

-

Handling: Handle in a well-ventilated fume hood, as benzylic bromides are lachrymators and irritants.[1] Avoid contact with moisture and incompatible materials such as strong bases and oxidizing agents.[12]

By understanding the inherent stability and potential degradation pathways of this compound and employing appropriate analytical methods for its assessment, researchers can ensure the quality and reliability of their synthetic endeavors.

References

-

SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers. (2024). PubMed. [Link]

-

Silyl enol ether. Wikipedia. [Link]

-

Silyl ether. Grokipedia. [Link]

-

Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. (1996). PubMed. [Link]

-

Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Royal Society of Chemistry. [Link]

-

Silyl ether. Wikipedia. [Link]

-

Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology. [Link]

-

Mechanistic change in acid-catalyzed hydrolysis of silyl vinyl ethers. ACS Publications. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

-

Benzyl Bromide. PubChem. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Drug Discovery Today. [Link]

-

Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. ResearchGate. [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

-

Meta-Substituent Effects on Benzyl Free-Radical Stability. ElectronicsAndBooks. [Link]

-

Benzyl Bromide. Common Organic Chemistry. [Link]

-

Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. ResearchGate. [Link]

-

Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. National Institutes of Health. [Link]

-

Carboxylic acid synthesis by oxidation of benzylic positions. Organic Chemistry Portal. [Link]

-

Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Multiple receiver experiments for NMR spectroscopy of organosilicon compounds. Wiley Online Library. [Link]

-

Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),... ResearchGate. [Link]

-

NMR Spectroscopy of Organosilicon Compounds. ResearchGate. [Link]

-

A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Royal Society of Chemistry. [Link]

- Gas chromatography separation method for silane / chlorosilanes and...

-

Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. Separation Science. [Link]

-

Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. ResearchGate. [Link]

-

Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. MDPI. [Link]

-

Photochemical Benzylic Bromination in Flow using BrCCl3 and its Application to Telescoped p-Methoxybenzyl Protection. ResearchGate. [Link]

-

The Impact of the Molecular Weight of Degradation Products with Silicon from Porous Chitosan–Siloxane Hybrids on Neuronal Cell Behavior. MDPI. [Link]

-

Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution. ResearchGate. [Link]

-

Degradation of organosilane monolayer during XPS measurement. ResearchGate. [Link]

-

Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. ACS Publications. [Link]

-

Trimethylsilane. Wikipedia. [Link]

-

Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. Academic.oup.com. [Link]

-

Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. [Link]

-

New Aspects of Degradation in Silicone Rubber under UVA and UVB Irradiation: A Gas Chromatography–Mass Spectrometry Study. MDPI. [Link]

-

Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. ACS Publications. [Link]

-

( 29 Si) Silicon NMR. University of Ottawa. [Link]

-

Improved Synthesis of Benzyl Bromide by Free Radical Bromination. Sciencemadness.org. [Link]

-

Phenyltrimethylsilane. PubChem. [Link]

Sources

- 1. Benzyl Bromide [commonorganicchemistry.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biopharminternational.com [biopharminternational.com]

- 4. ijisrt.com [ijisrt.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. researchgate.net [researchgate.net]

- 14. Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. researchgate.net [researchgate.net]

- 16. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]

- 17. wisdomlib.org [wisdomlib.org]

- 18. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. lib3.dss.go.th [lib3.dss.go.th]

- 20. researchgate.net [researchgate.net]

- 21. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography - Google Patents [patents.google.com]

- 22. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 23. mdpi.com [mdpi.com]

- 24. semanticscholar.org [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Synthetic Versatility of (3-(Bromomethyl)phenyl)trimethylsilane: A Technical Primer for Advanced Chemical Synthesis

Abstract

(3-(Bromomethyl)phenyl)trimethylsilane stands as a versatile and highly valuable reagent in the synthetic chemist's arsenal. Its unique bifunctional nature, possessing both a reactive benzylic bromide and a sterically influential, electronically moderating trimethylsilyl group, opens avenues for a diverse array of chemical transformations. This guide provides an in-depth exploration of the core applications of this compound, offering insights into its role in the strategic construction of complex molecular architectures. We will delve into its utility in nucleophilic substitution reactions, its application as a precursor for sophisticated protecting groups, and its potential in the synthesis of novel pharmaceutical intermediates and functionalized materials. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the causality behind experimental choices and providing a framework for its practical application.

Introduction: Unveiling the Potential of a Bifunctional Reagent